molecular formula C14H11ClF3N5O B3035185 1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile CAS No. 303152-96-7

1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile

Cat. No. B3035185
CAS RN: 303152-96-7
M. Wt: 357.72 g/mol
InChI Key: WFSGVICMJWQDDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible synthesis route involves the reaction of 2- (4-hydroxyphenyloxy) propionic acid with 3-chloro-2,5-ditrifluoromethylpyridine in dimethyl sulfate . Another possible synthesis route involves a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific conditions and reagents used. For instance, it has been used in the synthesis of pyridine derivatives, which are crucial in medicinal chemistry and agrochemical research.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.61 . It is a solid at room temperature and has a melting point of 78 - 80°C .

Scientific Research Applications

  • Potential in Treating Asthma : A compound described as (S)-4-amino-6-((1-(5-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile, a selective PI3Kδ inhibitor, shows promise in the treatment of asthma. It is noted for good oral absorption and metabolic stability (Norman, 2014).

  • Synthesis and Reactivity : The reactivity of similar compounds in synthesizing various derivatives has been explored. These include the formation of isoquinoline and naphthyridine derivatives, providing a basis for diverse chemical applications (Al-Issa, 2012).

  • Crystal Structure Analysis : The crystal structure and mechanistic investigation of related compounds have been conducted, offering insights into their chemical behavior and potential applications (Liu et al., 2013).

  • Synthesis of Fused Heterocycles : Research on the synthesis of new 7-(2-thienyl)-9-Trifluoromethylpyrido[3′,2′:4,5]Thieno[3,2-d]Pyrimidines and related systems has been conducted, showcasing the versatility of these compounds in creating complex heterocyclic structures (Bakhite et al., 2005).

  • Development of Novel Heterocyclic Compounds : The preparation of various thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides illustrates the compound's potential in developing novel heterocyclic compounds (Santilli et al., 1971).

  • Pharmacological Potential : Studies on benzimidazole derivatives involving similar compounds have shown potential pharmacological applications, indicating a broad scope of utility in medicinal chemistry (Fikry et al., 2015).

Safety and Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Future Directions

The future directions for this compound could involve further exploration of its fungicidal activity and potential applications in medicinal chemistry and agrochemical research . Further studies could also investigate the impact of different structural modifications on the compound’s biological activity .

properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N5O/c1-8-10(5-19)13(24)22-7-23(8)3-2-20-12-11(15)4-9(6-21-12)14(16,17)18/h4,6-7H,2-3H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSGVICMJWQDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile
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1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile

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